
Mirtazapine N-Glucuronide (Mixture of Diastereomers) Contains Unknown Inorganics >80per cent
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mirtazapine N-Glucuronide (Mixture of Diastereomers) Contains Unknown Inorganics >80 per cent is a metabolite of the antidepressant drug mirtazapine. This compound is formed when mirtazapine undergoes glucuronidation, a process where a glucuronic acid molecule is added to the parent drug, enhancing its solubility and facilitating its excretion from the body. The presence of unknown inorganics in this mixture indicates that the compound may contain impurities or other inorganic substances that have not been fully characterized .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mirtazapine N-Glucuronide involves the glucuronidation of mirtazapine. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under controlled conditions, often in a buffered aqueous solution at a specific pH and temperature to optimize the enzyme activity .
Industrial Production Methods
Industrial production of Mirtazapine N-Glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to remove any impurities, including the unknown inorganics .
Análisis De Reacciones Químicas
Types of Reactions
Mirtazapine N-Glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, reverting the compound back to mirtazapine. This reaction can occur under acidic or basic conditions .
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions are commonly used to induce hydrolysis. .
Oxidation and Reduction: Although less common, oxidation and reduction reactions can also occur, depending on the presence of specific reagents and conditions
Major Products Formed
The major product formed from the hydrolysis of Mirtazapine N-Glucuronide is mirtazapine itself. Other minor products may include various oxidation or reduction derivatives, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Mirtazapine undergoes extensive hepatic metabolism, primarily through N-glucuronidation facilitated by UDP-glucuronosyltransferases (UGTs). Research indicates that UGT2B10 plays a critical role in the N-glucuronidation of mirtazapine, highlighting species differences in metabolic pathways that complicate the use of animal models for human studies . The formation of Mirtazapine N-Glucuronide can significantly influence the drug's pharmacokinetic profile, including its bioavailability and clearance rates in various populations.
Key Findings
- Enzymatic Activity : UGT2B10 is identified as a high-affinity enzyme responsible for mirtazapine's hepatic N-glucuronidation, while UGT1A4 also contributes to this metabolic process .
- Species Variability : Significant differences were observed in the glucuronidation activity among various animal models, indicating that results from these models may not accurately predict human responses .
Therapeutic Applications
Mirtazapine is primarily used to treat major depressive disorder but has also shown efficacy in other conditions. The glucuronidated form, Mirtazapine N-Glucuronide, may enhance therapeutic outcomes due to its altered pharmacological properties.
Clinical Implications
- Depression and Anxiety : Mirtazapine has been effective in managing symptoms of depression and anxiety, with studies suggesting that its metabolite may contribute to these effects by modulating neurotransmitter systems .
- Cancer-Related Symptoms : Emerging evidence indicates that mirtazapine can alleviate insomnia and anxiety in cancer patients, potentially improving their overall quality of life .
- Other Conditions : Research suggests potential benefits in treating liver fibrosis and diabetic nephropathy via mechanisms involving anti-inflammatory and antioxidative properties .
Case Studies
- Liver Fibrosis : In a study involving mice with thioacetamide-induced liver fibrosis, mirtazapine treatment resulted in reduced hepatic collagen accumulation and improved liver function markers .
- Diabetic Nephropathy : Mirtazapine demonstrated protective effects against renal damage in diabetic rat models by modulating inflammatory pathways .
Toxicological Considerations
While Mirtazapine N-Glucuronide is generally considered safe, there are important toxicological aspects to consider. Reports indicate cases of agranulocytosis associated with mirtazapine use, necessitating careful monitoring of blood counts during treatment . The presence of unknown inorganic compounds (>80%) within formulations raises concerns regarding potential toxicity or adverse interactions.
Safety Profile
- Agranulocytosis Risk : Clinical trials have reported instances of severe neutropenia associated with mirtazapine treatment. Monitoring is crucial for patients at risk .
- Inorganic Contaminants : The identification of unknown inorganic substances in Mirtazapine N-Glucuronide formulations necessitates further investigation to assess their impact on safety and efficacy.
Mecanismo De Acción
The mechanism of action of Mirtazapine N-Glucuronide is primarily related to its parent compound, mirtazapine. Mirtazapine acts as an antagonist at central presynaptic alpha-2 adrenergic inhibitory autoreceptors and heteroreceptors, which results in an increase in the release of norepinephrine and serotonin. It also antagonizes serotonin receptors, specifically 5-HT2 and 5-HT3, enhancing the release of serotonin at 5-HT1 receptors .
Comparación Con Compuestos Similares
Similar Compounds
Mirtazapine: The parent compound of Mirtazapine N-Glucuronide, used as an antidepressant.
Desmethylmirtazapine: A metabolite of mirtazapine formed by demethylation.
Mirtazapine N-Oxide: Another metabolite formed by the oxidation of mirtazapine.
Uniqueness
Mirtazapine N-Glucuronide is unique due to its glucuronidation, which significantly enhances its solubility and facilitates its excretion. This property is particularly important for the elimination of the drug from the body, reducing the potential for accumulation and toxicity .
Actividad Biológica
Mirtazapine N-Glucuronide, a metabolite of the tetracyclic antidepressant mirtazapine, is characterized by its mixture of diastereomers and the presence of unknown inorganic components exceeding 80%. This compound has garnered attention for its biological activity, particularly in the context of pharmacological effects and metabolic pathways. This article explores the biological activity of Mirtazapine N-Glucuronide, including its pharmacokinetics, receptor interactions, and clinical implications.
Overview of Mirtazapine
Mirtazapine is primarily used for the treatment of major depressive disorder. Its mechanism of action involves antagonism at various adrenergic and serotonergic receptors, leading to increased levels of norepinephrine and serotonin in the central nervous system. This unique profile differentiates it from traditional antidepressants, contributing to its efficacy and safety profile .
Metabolism and Formation of Mirtazapine N-Glucuronide
Mirtazapine undergoes extensive metabolism in the liver, with major pathways including demethylation and hydroxylation followed by glucuronidation. The formation of Mirtazapine N-Glucuronide occurs predominantly through the action of UDP-glucuronosyltransferases (UGTs) . The resulting glucuronide conjugates are often less active than their parent compound but can exhibit significant biological effects.
Pharmacological Effects
- Receptor Interactions :
- Clinical Implications :
- Safety Profile :
Case Studies
Several case studies highlight the clinical relevance of mirtazapine and its metabolites:
- Hypertensive Urgency : A case reported hypertensive urgency following administration of mirtazapine, suggesting careful monitoring is essential when combined with other antihypertensive agents .
- Combination Therapy : In patients with schizophrenia, adding mirtazapine to standard antipsychotic treatment significantly reduced negative symptoms compared to placebo .
Data Table: Pharmacokinetic Properties
Property | Value |
---|---|
Half-life | 20-40 hours |
Bioavailability | ~50% |
Peak Plasma Concentration | ~2 hours post-administration |
Protein Binding | ~85% |
Major Metabolites | N-desmethylmirtazapine, N-Oxide |
Research Findings
Recent studies have expanded our understanding of mirtazapine's pharmacological profile:
- Efficacy in Depression : A pooled analysis showed that mirtazapine significantly alleviated depressive symptoms compared to placebo across multiple trials .
- Impact on Liver Fibrosis : Research indicated that mirtazapine could ameliorate liver fibrosis in animal models by reducing oxidative stress and collagen accumulation .
- Diabetic Nephropathy : Mirtazapine demonstrated potential benefits in managing diabetic nephropathy through modulation of inflammatory pathways .
Propiedades
Número CAS |
1080533-15-8 |
---|---|
Fórmula molecular |
C₂₃H₂₈N₃O₆ |
Peso molecular |
442.48 |
Sinónimos |
2-β-D-Glucopyranuronosyl-1,2,3,4,10,14b-hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepinium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.